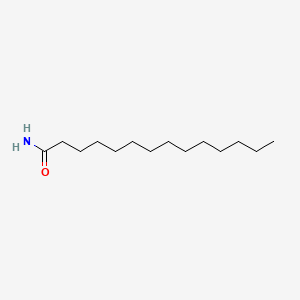

Myristic amide

Description

Tetradecanamide has been reported in Trypanosoma brucei with data available.

Properties

IUPAC Name |

tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEALYLRSRQDCRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060934 | |

| Record name | Tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-58-4 | |

| Record name | Tetradecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myristamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A269J8QG0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Myristic amide synthesis from myristic acid

An In-depth Technical Guide to the Synthesis of Myristic Amide from Myristic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic acid, a saturated 14-carbon fatty acid, is a vital component in various biological processes. Its amide derivatives, myristamides, are of significant interest to the scientific community. In biological systems, the attachment of a myristoyl group to the N-terminal glycine of proteins—a process known as N-myristoylation—is crucial for mediating protein-protein and protein-lipid interactions, influencing cell signaling pathways, and anchoring proteins to membranes.[1][2] The enzyme responsible, N-myristoyltransferase (NMT), is a validated target for the development of novel therapeutics in cancer and infectious diseases.[3] Consequently, the chemical synthesis of this compound and its analogues is fundamental for creating molecular probes, enzyme inhibitors, and potential drug candidates.[3][4]

This technical guide provides a comprehensive overview of the primary synthetic routes for converting myristic acid into this compound. It details key experimental protocols, presents comparative data for different methodologies, and illustrates the underlying chemical workflows.

Core Synthetic Strategies

The synthesis of amides from carboxylic acids is a cornerstone of organic chemistry. The primary challenge is the activation of the carboxylic acid's hydroxyl group, which is a poor leaving group. This is compounded by the propensity of the acidic carboxylic acid and the basic amine to form an unreactive ammonium carboxylate salt.[5] Several strategies have been developed to overcome these hurdles, each with distinct advantages in terms of yield, reaction conditions, and substrate compatibility. The main approaches for synthesizing this compound are:

-

Activation via Myristoyl Chloride : A robust, high-yield, two-step method involving the conversion of myristic acid to its highly reactive acid chloride intermediate.

-

Direct Catalytic Amidation : An atom-economical approach where a catalyst facilitates the direct condensation of myristic acid and an amine, with water as the only byproduct.[6]

-

Coupling Agent-Mediated Synthesis : A reliable method, common in peptide synthesis, that uses stoichiometric activating agents to form the amide bond under mild conditions.[5][6]

-

Solvent-Free Synthesis : An environmentally friendly approach that utilizes thermal or enzymatic methods without a solvent medium.[7][8][9]

Method 1: Synthesis via Myristoyl Chloride Intermediate

This is the most traditional and arguably one of the most reliable methods for preparing amides. The carboxylic acid is first converted to a highly electrophilic acyl chloride, which then readily reacts with an amine to form the amide.

Workflow Overview

Caption: Workflow for the two-step synthesis of this compound via an acid chloride intermediate.

Experimental Protocols

Step 1: Synthesis of Myristoyl Chloride

This protocol is adapted from a high-yield synthesis method.[10][11]

-

Reagents : Myristic Acid (1 eq.), Thionyl Chloride (SOCl₂) (excess, e.g., 5 mL per 1 g of acid), N,N-dimethylformamide (DMF) (catalytic amount, ~2 drops).

-

Procedure :

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve myristic acid (e.g., 4.38 mmol, 1.0 g) in freshly distilled thionyl chloride (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath to -5 °C.

-

Add two drops of DMF as a catalyst. The addition of DMF accelerates the reaction.[11]

-

Remove the ice bath and allow the mixture to stir at room temperature for 20 minutes.

-

Heat the reaction mixture to 70 °C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC to observe the formation of the methyl myristate spot.

-

After the reaction is complete, remove the excess thionyl chloride and other low-boiling impurities by vacuum distillation.

-

Collect the target fraction to obtain pure myristoyl chloride as a colorless oily liquid.

-

Step 2: Synthesis of Myristamide

This protocol is a general method for the amination of an acyl chloride.[12]

-

Reagents : Myristoyl Chloride (1 eq.), Amine (e.g., N,N-dimethylethanolamine, 1.01 eq.), Triethylamine (base, 1.02 eq.), Ethyl Acetate (solvent).

-

Procedure :

-

In a three-necked flask, dissolve the amine (e.g., 0.303 mol) and triethylamine (0.306 mol) in a suitable solvent like ethyl acetate (600 mL).

-

While stirring the solution, add myristoyl chloride (0.299 mol) dropwise. The reaction is exothermic, so a controlled addition rate is recommended.

-

After the addition is complete, heat the mixture to reflux and maintain for approximately 3 hours.

-

Cool the reaction to room temperature. A white solid (triethylamine hydrochloride salt) will precipitate.

-

Filter the solid precipitate.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound product.

-

The crude product can be further purified by recrystallization, for example, from petroleum ether.[12]

-

Method 2: Direct Catalytic Amidation

Direct amidation is a more sustainable "green" chemistry approach that avoids the use of stoichiometric activating agents and the generation of hazardous waste.[6] The reaction involves heating the carboxylic acid and amine in the presence of a catalyst, with continuous removal of the water byproduct to drive the equilibrium towards the product.[9]

Catalytic Cycle Overview

Caption: Generalized catalytic cycle for the direct amidation of myristic acid.

Experimental Protocols

Protocol 2a: Boric Acid Catalyzed Solvent-Free Synthesis

This method is simple, environmentally friendly, and efficient, avoiding the use of hazardous solvents.[7][13]

-

Reagents : Myristic Acid (1 eq.), Urea (as amine source), Boric Acid (catalyst).

-

Procedure :

-

In a mortar, combine myristic acid (0.06 mol), urea (e.g., 1.2-2x molar excess), and boric acid (catalytic amount, e.g., 0.5x molar equivalent to acid).

-

Thoroughly mix and triturate the solids with a pestle for 2-5 minutes to create an intimate mixture.[7]

-

Transfer the triturated powder to a beaker or flask.

-

Heat the mixture directly (without solvent) to a temperature of 160–180 °C for approximately 20-30 minutes.[7] The mixture will melt and then re-solidify as the product is formed.

-

Allow the reaction vessel to cool to room temperature.

-

Wash the solid product successively with distilled water to remove any residual boric acid and unreacted urea.

-

Dry the final product at room temperature to afford the myristamide.

-

Protocol 2b: Enzymatic Solvent-Free Synthesis

This protocol uses a lipase catalyst for a highly specific and green synthesis.

-

Reagents : Myristic Acid (1 eq.), Monoethanolamine (1 eq.), Immobilized Lipase (e.g., Novozym 435).

-

Procedure :

-

Combine myristic acid and the immobilized lipase in a reaction vessel.

-

Heat the mixture to 90 °C to melt the fatty acid.

-

To avoid the formation of a highly viscous and unreactive ion pair, add the monoethanolamine stepwise over the course of the reaction.[8]

-

To achieve high yields (>90%), remove the water byproduct from the reaction, for example, by applying a vacuum or using a Dean-Stark apparatus.[8] Special care must be taken to avoid co-distillation of the amine.[8]

-

Continue the reaction until the desired conversion is reached (can be monitored by GC or titration of remaining acid). The enzyme demonstrates good stability under these conditions.[8]

-

Method 3: Coupling Agent-Mediated Synthesis

Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used to facilitate amide bond formation at room temperature, which is ideal for sensitive substrates.[5] Often, an additive like HOBt (1-Hydroxybenzotriazole) is included to suppress side reactions and minimize racemization in chiral compounds.[14][15]

Logical Flow of EDC/HOBt Coupling

Caption: Logical flow diagram of the EDC/HOBt mediated coupling reaction for amide synthesis.

Experimental Protocol

This is a general procedure adapted from standard EDC/HOBt coupling reactions.[14]

-

Reagents : Myristic Acid (1 eq.), Amine (1-1.5 eq.), EDC-HCl (1.5 eq.), HOBt (1.5 eq.), Diisopropylethylamine (DIEA, base, 3 eq.), Dimethylformamide (DMF, solvent).

-

Procedure :

-

Dissolve myristic acid (e.g., 0.97 mmol, 222 mg) in DMF (5 mL) in a round-bottom flask.

-

Add DIEA (2.92 mmol, 0.50 mL), HOBt (1.46 mmol, 224 mg), and EDC-HCl (1.46 mmol, 280 mg).

-

Add the amine (1.46 mmol) to the mixture.

-

Stir the reaction at room temperature overnight.

-

Upon completion, quench the reaction by adding water (30 mL).

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the product as needed, typically by silica gel column chromatography.

-

Data Presentation: Comparison of Synthesis Methods

The choice of synthetic method depends on factors like required purity, scale, cost, and tolerance of functional groups. The following table summarizes quantitative data from the literature for various amidation strategies.

| Method | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |

| Via Acid Chloride | ||||||

| Step 1: Acid to Chloride | Myristic Acid, SOCl₂, DMF (cat.) | None (neat) | 70 | 4 | 98.1 | [10] |

| Step 2: Chloride to Amide | Myristoyl Chloride, Amine, Et₃N | Ethyl Acetate | Reflux | 3 | Good | [12] |

| Catalytic Amidation | ||||||

| Boric Acid / Urea | Myristic Acid, Urea, Boric Acid | None | 160-180 | 0.5 | 70-89 | [7] |

| Enzymatic (Lipase) | Myristic Acid, Ethanolamine, Novozym 435 | None | 90 | - | 75-95** | [8] |

| Borate Ester Catalyst | Phenylacetic Acid, Benzylamine, B(OCH₂CF₃)₃ | MeCN | 80 | 15 | 91*** | [16] |

| Coupling Agents | ||||||

| EDC / HOBt | Carboxylic Acid, Amine, EDC, HOBt, DIEA | DMF | RT | 12-16 | 70-90 | [5][14] |

*Yields reported for a range of carboxylic acids, expected to be similar for myristic acid. **Yield of 95% is achieved with active water removal. ***Yield reported for a model reaction, not specifically myristic acid, but demonstrates the catalyst's efficacy.

Biological Context: N-Myristoylation

The synthesis of this compound and its derivatives is often driven by the need to study N-myristoylation, a critical lipid modification of proteins. Understanding this biological pathway provides context for the applications of the synthesized molecules in drug development.

Caption: The biological pathway of protein N-myristoylation, a key target for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Catalytic Amidation [catalyticamidation.info]

- 7. scispace.com [scispace.com]

- 8. Solvent-free enzymatic synthesis of fatty alkanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Myristoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. CN101100432B - Method for synthesizing benzyldimethyl[3-(myristamide)propyl]ammonium chloride - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 15. peptide.com [peptide.com]

- 16. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Signaling Lipid: A Technical Guide to the Natural Sources and Isolation of Myristic Amide

For Researchers, Scientists, and Drug Development Professionals

Myristic amide, also known as N-myristoylethanolamine (NAE 14:0), is a bioactive lipid molecule that belongs to the class of N-acylethanolamines (NAEs). These compounds have garnered significant attention in recent years for their diverse roles in physiological and pathophysiological processes, acting as signaling molecules in both animals and plants. This technical guide provides an in-depth exploration of the natural sources of this compound, detailed methodologies for its isolation and purification, and an overview of its involvement in cellular signaling pathways.

Natural Occurrence of this compound

While myristic acid, the fatty acid precursor of this compound, is abundantly found in various natural sources such as nutmeg, coconut oil, palm kernel oil, and dairy products, the amide form is present in more specific biological contexts.[1][2][3] this compound is not a widespread dietary component but is synthesized endogenously in organisms and has been identified in specific plant and animal tissues.

One of the most well-documented natural sources of this compound is in the plant kingdom, particularly in response to stress. Research has shown a significant accumulation of N-myristoylethanolamine in tobacco (Nicotiana tabacum) leaves following treatment with fungal elicitors.[4][5] This increase can be as much as 10- to 50-fold, suggesting a crucial role for this compound in plant defense signaling.[4]

NAEs, including this compound, are considered part of the endocannabinoid signaling system in animals and are found in various tissues, though often at low concentrations.[1] Their biosynthesis is tightly regulated and occurs "on-demand" from membrane lipid precursors.[6]

Table 1: Quantitative Data on this compound in Natural Sources

| Natural Source | Condition | Analyte | Concentration/Increase | Reference |

| Tobacco (Nicotiana tabacum) Leaves | Treated with fungal elicitors | N-myristoylethanolamine (NAE 14:0) | 10- to 50-fold increase | [4] |

| Tobacco (Nicotiana tabacum) Suspension-Cultured Cells | Untreated | N-myristoylethanolamine (NAE 14:0) | Apparent Kd of 74 nM for binding | [4] |

| Tobacco (Nicotiana tabacum) Leaf Microsomes | Untreated | N-myristoylethanolamine (NAE 14:0) | Apparent Kd of 35 nM for binding | [4] |

Isolation and Purification of this compound

The isolation of this compound from biological samples requires a multi-step process involving extraction, separation, and purification. The low abundance of NAEs necessitates sensitive and efficient protocols to obtain the compound in a pure form for further analysis.

Experimental Protocol: Extraction and Purification of this compound from Plant Tissue

This protocol is a synthesized methodology based on established techniques for N-acylethanolamine extraction from biological materials.

1. Sample Preparation and Homogenization:

-

Flash-freeze fresh plant tissue (e.g., tobacco leaves) in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle. This ensures efficient extraction of lipids.

2. Lipid Extraction (Modified Folch Method):

-

Transfer the powdered tissue to a glass tube.

-

Add a 2:1 (v/v) mixture of chloroform:methanol. The volume should be sufficient to immerse the tissue powder completely.

-

Add an appropriate internal standard (e.g., deuterated this compound) for accurate quantification.

-

Homogenize the mixture thoroughly using a mechanical homogenizer.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex the mixture vigorously and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette.

3. Solid-Phase Extraction (SPE) for NAE Enrichment:

-

Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

-

Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

-

Reconstitute the lipid extract in a small volume of a suitable solvent (e.g., 50% methanol).

-

Load the reconstituted sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-polarity solvent (e.g., water, followed by 40% methanol) to remove polar impurities.

-

Elute the NAEs, including this compound, with a more non-polar solvent such as acetonitrile or methanol.[6]

-

Evaporate the eluate to dryness.

4. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For obtaining highly pure this compound for biological assays or as a standard, preparative HPLC is the method of choice.[7]

-

Reconstitute the dried eluate from the SPE step in the initial mobile phase for HPLC.

-

Use a reversed-phase column (e.g., C18) for separation.

-

A gradient elution with a mobile phase consisting of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile is typically employed.

-

Monitor the elution using a suitable detector (e.g., UV or mass spectrometer) to collect the fraction corresponding to this compound.

-

The collected fraction can then be dried to yield purified this compound.

5. Analysis and Quantification by LC-MS/MS:

-

The identity and quantity of this compound are confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

-

This technique offers high sensitivity and specificity for the detection of low-abundance lipids.

-

A C18 reversed-phase column is commonly used for chromatographic separation.

-

Mass spectrometry is typically performed in positive ion mode using electrospray ionization (ESI).

Signaling Pathways Involving this compound

This compound and other NAEs are integral components of a lipid signaling system with functional similarities to the well-characterized endocannabinoid system in animals.[4] The biosynthesis and degradation of these molecules are tightly controlled by specific enzymes.

Biosynthesis and Degradation of N-Acylethanolamines

The primary pathway for the synthesis of NAEs, including this compound, involves the enzymatic modification of a membrane phospholipid, phosphatidylethanolamine (PE).

Caption: Biosynthesis and degradation pathway of N-acylethanolamines (NAEs).

The biosynthesis is initiated by an N-acyltransferase that transfers a fatty acyl group from a donor lipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE), forming N-acyl-phosphatidylethanolamine (NAPE).[10] Subsequently, a specific phospholipase D, known as NAPE-PLD , hydrolyzes NAPE to release the N-acylethanolamine.[6]

The signaling action of NAEs is terminated by enzymatic hydrolysis. The primary enzyme responsible for this is the fatty acid amide hydrolase (FAAH) , which breaks down the NAE into a free fatty acid and ethanolamine.[1]

Role in Plant Defense Signaling

In plants, this compound has been implicated as a signaling molecule in the defense response against pathogens. Upon recognition of a pathogen-derived elicitor, such as xylanase, there is a rapid increase in the levels of this compound.[5] This, in turn, leads to the activation of defense-related genes, including Phenylalanine Ammonia-Lyase (PAL) , a key enzyme in the biosynthesis of antimicrobial compounds.[4]

Caption: Role of this compound in Plant Defense Signaling.

Conclusion

This compound is an important signaling lipid with established roles in plant defense and potential functions within the broader endocannabinoid system. While its precursor, myristic acid, is widespread, this compound itself is found in more specific biological contexts, often in response to external stimuli. The isolation and purification of this lipophilic molecule require specialized techniques to overcome the challenges of its low abundance and the complexity of biological matrices. The detailed methodologies and understanding of its signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the modulation of N-acylethanolamine signaling. Further research into the quantitative distribution of this compound across a wider range of natural sources will be crucial for a more complete understanding of its biological significance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Plant N-acylethanolamines play a crucial role in defense and its variation in response to elevated CO2 and temperature in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acylethanolamine signaling in tobacco is mediated by a membrane-associated, high-affinity binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acylethanolamine Signaling in Tobacco Is Mediated by a Membrane-Associated, High-Affinity Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ardena.com [ardena.com]

- 8. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Pivotal Role of Myristic Amide in Cellular Signaling and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristic amide, predominantly encountered in biological systems as the N-terminal myristoyl group attached to proteins via an amide bond, is a critical lipid modification that governs a vast array of cellular processes. This technical guide provides an in-depth exploration of the biological functions of this compound, with a primary focus on its role in protein N-myristoylation. We will delve into the key signaling pathways modulated by this modification, including those central to cancer progression and apoptosis. This document presents a compilation of quantitative data, detailed experimental protocols for studying myristoylation, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction to this compound and N-Myristoylation

Myristic acid is a 14-carbon saturated fatty acid that can be covalently attached to the N-terminal glycine residue of a protein through a stable amide linkage.[1] This co- or post-translational modification, known as N-myristoylation, is catalyzed by the enzyme N-myristoyltransferase (NMT).[2][3] While other fatty acid amides can function as independent signaling molecules, the primary biological significance of this compound in cellular biology is in the context of these protein modifications.[4][5] N-myristoylation plays a crucial role in mediating protein-membrane interactions, protein-protein interactions, and subcellular targeting, thereby influencing a multitude of signal transduction pathways.[1][3]

Core Biological Functions and Therapeutic Potential

The attachment of a myristoyl group to a protein can profoundly alter its function and subcellular localization. This modification is integral to numerous signaling cascades and cellular processes.

Role in Cancer

N-myristoylation is frequently dysregulated in various cancers. Many oncoproteins, including Src family kinases, require myristoylation for their membrane localization and transforming activity.[6] Inhibition of NMT has emerged as a promising anti-cancer strategy.

A notable example of leveraging the myristoyl amide moiety for therapeutic benefit is a myristoyl amide derivative of Doxycycline (Doxy-Myr). This novel compound has been shown to potently and selectively target cancer stem cells (CSCs) by inhibiting their anchorage-independent growth, a critical step in metastasis.[7][8] Doxy-Myr was found to be more than five times more potent than its parent compound, Doxycycline, in a 3D-mammosphere assay using MCF7 breast cancer cells.[8]

Involvement in Apoptosis

N-myristoylation plays a dual role in the regulation of apoptosis (programmed cell death). While many pro-survival proteins are myristoylated, apoptosis can also trigger the post-translational myristoylation of certain proteins.[9] A key example is the pro-apoptotic Bcl-2 family member, Bid. Upon cleavage by caspase-8 during the extrinsic apoptosis pathway, a new N-terminal glycine is exposed on the truncated Bid (tBid). This glycine is then myristoylated, which facilitates the translocation of tBid to the mitochondrial membrane, where it promotes the release of cytochrome c and subsequent apoptotic events.[10]

Modulation of Signal Transduction

N-myristoylation is a fundamental mechanism for regulating the activity of numerous signaling proteins.

-

G-Protein Signaling: The α-subunits of several heterotrimeric G proteins are N-myristoylated.[4] This lipid modification is crucial for their membrane association and their interaction with G-protein coupled receptors (GPCRs) and downstream effectors, thereby modulating a wide range of cellular responses to external stimuli.[11][12]

-

Src Family Kinases: As mentioned, myristoylation of Src family kinases is essential for their localization to the plasma membrane and other cellular compartments.[13] This localization is a prerequisite for their participation in signaling pathways that control cell growth, differentiation, and migration.[14]

Quantitative Data on this compound Function

The following tables summarize key quantitative data related to the biological effects of this compound derivatives and the inhibition of N-myristoylation.

Table 1: Inhibitory Activity of Doxycycline and its Myristoyl Amide Derivative (Doxy-Myr) on Cancer Stem Cell Propagation

| Compound | Cell Line | Assay | IC50 (μM) | Reference |

| Doxycycline | MCF7 | 3D-Mammosphere Formation | 18.1 | [8][15] |

| Doxy-Myr | MCF7 | 3D-Mammosphere Formation | 3.46 | [8][15] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Doxycycline and Doxy-Myr against Bacteria

| Compound | Organism | MIC (μM) | Reference |

| Doxycycline | E. coli | 3.125 | [8] |

| Doxycycline | S. aureus | 12.5 | [8] |

| Doxy-Myr | E. coli | >100 | [8] |

| Doxy-Myr | S. aureus | >100 | [8] |

Table 3: Inhibition Constants (Ki) of Myristoyl-CoA Analogues for N-Myristoyltransferase (NMT)

| Inhibitor | Enzyme Source | Inhibition Type | Ki (nM) | Reference |

| S-(2-oxopentadecyl)-CoA | Bovine Brain NMT | Competitive | 24 | [16] |

| 2-hydroxymyristoyl-CoA | NMT | Competitive | 45 | [17] |

| 2-fluoromyristoyl-CoA | NMT | Competitive | 200 | [17] |

| 2-bromomyristoyl-CoA | NMT | Competitive | 450 | [17] |

Table 4: IC50 Values of Selected N-Myristoyltransferase (NMT) Inhibitors

| Inhibitor | Target | IC50 | Reference |

| DDD85646 | T. brucei NMT | 5 nM | [18] |

| DDD85646 | Human NMT | 230 μM | [18] |

| Compound 3u | NMT | 0.835 µM | [19] |

| Compound 3m | NMT | 0.863 µM | [19] |

| Myristic Acid | NMT | 4.213 µM | [19] |

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways where this compound plays a crucial role through N-myristoylation.

Caption: N-Myristoylation and Activation of Src Family Kinases.

Caption: Post-Translational Myristoylation of Bid in Apoptosis.

Caption: Role of Myristoylation in G-Protein Signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound functions in cells.

In Vitro N-Myristoyltransferase (NMT) Activity Assay (Fluorescence-based)

This protocol is adapted from a fluorescence-based assay for NMT activity.[19][20]

Materials:

-

Recombinant human NMT1 or NMT2

-

Myristoyl-CoA

-

Peptide substrate (e.g., a peptide derived from the N-terminus of a known myristoylated protein like Src)

-

7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the peptide substrate in the assay buffer.

-

Prepare a stock solution of Myristoyl-CoA in the assay buffer.

-

Prepare a stock solution of CPM in DMSO.

-

In a 96-well black microplate, add the following components in order:

-

Assay buffer

-

NMT enzyme (to a final concentration in the low nM range)

-

CPM (to a final concentration of ~5-10 µM)

-

-

To initiate the reaction, add the peptide substrate and Myristoyl-CoA to the desired final concentrations.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C).

-

Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm. The rate of fluorescence increase is proportional to the NMT activity, as CPM fluoresces upon reacting with the free Coenzyme A released during the myristoylation reaction.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrates.

3D-Mammosphere Formation Assay for Cancer Stem Cell Propagation

This protocol is based on methods used to assess the activity of Doxy-Myr on breast cancer stem cells.[8][15]

Materials:

-

MCF7 breast cancer cell line

-

Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF, and heparin)

-

Ultra-low attachment 6-well plates or flasks

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Test compounds (e.g., Doxy-Myr) and vehicle control (e.g., DMSO)

Procedure:

-

Culture MCF7 cells in standard 2D culture conditions until they reach 70-80% confluency.

-

Harvest the cells using Trypsin-EDTA and resuspend them in mammosphere culture medium to obtain a single-cell suspension.

-

Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.

-

Add the test compounds at various concentrations to the wells. Include a vehicle-only control.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days without disturbing them.

-

After the incubation period, count the number of mammospheres (spherical colonies of cells) formed in each well under a microscope. A mammosphere is typically defined as a sphere with a diameter greater than 50 µm.

-

Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

-

Determine the IC50 value of the compound by plotting the MFE against the log of the compound concentration.

Mass Spectrometric Identification of N-Myristoylated Proteins

This protocol provides a general workflow for the identification of N-myristoylated proteins using mass spectrometry-based proteomics.[7][21][22]

Materials:

-

Cell culture of interest

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Detergent removal spin columns

-

Trypsin (proteomics grade)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Database search software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

-

Cell Lysis and Protein Extraction: Lyse the cells in a suitable lysis buffer and quantify the protein concentration.

-

Protein Digestion: Reduce and alkylate the protein lysate, followed by digestion with trypsin overnight at 37°C.

-

Hydrophobic Peptide Enrichment (Optional but Recommended): Due to the hydrophobicity of the myristoyl group, myristoylated peptides can be enriched using techniques like solid-phase extraction with C18 cartridges or liquid-liquid extraction.

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

-

Data Analysis:

-

Use a database search engine to identify peptides and proteins from the MS/MS data.

-

Search for a variable modification of +210.1987 Da (the mass of the myristoyl group minus the mass of water) on the N-terminal glycine of proteins.

-

Validate the identified myristoylated peptides by manually inspecting the MS/MS spectra for characteristic fragment ions.

-

Conclusion

The this compound linkage, central to the process of N-myristoylation, is a pivotal post-translational modification that dictates the function and localization of a wide array of cellular proteins. Its involvement in critical signaling pathways makes it a compelling target for therapeutic intervention, particularly in oncology. The development of this compound derivatives, such as Doxy-Myr, highlights the potential of leveraging this lipid modification for targeted drug design. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further unravel the complexities of this compound's role in cellular biology and to develop novel therapeutic strategies. Future research will likely focus on the comprehensive identification of the myristoylated proteome in various disease states and the development of more specific and potent inhibitors of N-myristoyltransferases.

References

- 1. Targeted lipidomics: fatty acid amides and pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lipotype.com [lipotype.com]

- 3. toku-e.com [toku-e.com]

- 4. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid amide - Wikipedia [en.wikipedia.org]

- 6. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Myristoyl Amide Derivative of Doxycycline Potently Targets Cancer Stem Cells (CSCs) and Prevents Spontaneous Metastasis, Without Retaining Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]

- 11. Effect of N-Terminal Myristoylation on the Active Conformation of Gαi1-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of N-Terminal Myristoylation on the Active Conformation of Gα [infoscience.epfl.ch]

- 13. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synapse - Myristoylation and membrane binding regulate c-Src stability and kinase activity [synapse.mskcc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of co- and post-translational myristoylation of proteins during apoptosis: interplay of N-myristoyltransferases and caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Myristoylation in Protein Function and Cellular Signaling: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical lipid modification that governs a vast array of cellular processes. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a pivotal role in mediating protein-membrane interactions, subcellular localization, and protein-protein interactions. Dysregulation of N-myristoylation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases, making NMT a compelling therapeutic target. This technical guide provides an in-depth exploration of the mechanisms and functions of N-myristoylation, detailed experimental protocols for its study, and a review of its significance in key signaling pathways.

Introduction to Protein N-Myristoylation

N-myristoylation is a widespread and often essential post-translational modification in eukaryotes.[1] The process involves the irreversible attachment of a myristoyl group, derived from myristoyl-CoA, to the α-amino group of an N-terminal glycine residue via a stable amide bond.[2][3] This modification is catalyzed by N-myristoyltransferase (NMT), an enzyme that is ubiquitous in eukaryotes.[4] In humans, two isoforms of NMT, NMT1 and NMT2, have been identified and share 77% sequence identity.[5]

The primary function of N-myristoylation is to enhance the hydrophobicity of the modified protein, thereby promoting its association with cellular membranes.[1] This membrane targeting is crucial for the proper localization and function of a wide range of proteins involved in signal transduction, including G proteins and non-receptor tyrosine kinases.[1][6] Beyond membrane anchoring, the myristoyl group can also facilitate protein-protein interactions and induce conformational changes that regulate protein activity.[7]

The Enzymatic Mechanism of N-Myristoyltransferase (NMT)

N-myristoyltransferase catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine of a substrate protein in a sequential, ordered Bi-Bi reaction mechanism.[4][8] This mechanism involves the binding of myristoyl-CoA to the enzyme first, followed by the binding of the peptide substrate. After the transfer of the myristoyl group, coenzyme A (CoA) is released, followed by the release of the myristoylated peptide.[4]

The catalytic cycle can be summarized as follows:

-

Myristoyl-CoA Binding: NMT binds to myristoyl-CoA, forming a high-affinity binary complex.[4]

-

Peptide Substrate Binding: The NMT-myristoyl-CoA complex then binds to the N-terminal glycine of the target protein.

-

Catalysis: The enzyme facilitates the nucleophilic attack of the glycine's α-amino group on the thioester bond of myristoyl-CoA, leading to the formation of a stable amide bond.

-

Product Release: Coenzyme A is the first product to be released, followed by the myristoylated protein, regenerating the free enzyme for the next catalytic cycle.[4]

Quantitative Data in N-Myristoylation Research

Quantitative analysis is essential for understanding the efficiency of NMT catalysis, the efficacy of its inhibitors, and the prevalence of myristoylated proteins in the proteome.

Kinetic Parameters of Human N-Myristoyltransferases

The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide insights into the substrate affinity and turnover rate of NMTs.

| Enzyme | Substrate (Peptide) | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Human NMT1 | pp60src (2-9) | 4 | N/A | N/A | [9] |

| Human NMT1 | ARF6 peptide | 15 | 0.28 | 1.9 x 104 | [10] |

| Bovine NMT2 | pp60src peptide | 8.3 | N/A | N/A | [11] |

| Bovine NMT2 | cAMP-dependent protein kinase peptide | 2.6 | N/A | N/A | [11] |

Table 1. Kinetic parameters of N-Myristoyltransferases. Note: Kinetic values can vary depending on the specific peptide substrate and assay conditions.

Inhibitors of N-Myristoyltransferases

The development of potent and selective NMT inhibitors is a promising area of drug discovery. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.

| Inhibitor | Target | IC50 (nM) | Cell-based IC50 | Reference |

| Zelenirstat (PCLX-001) | Human NMT1 | 5 | Varies by cell line | [12] |

| Human NMT2 | 8 | [12] | ||

| DDD85646 | Human NMT1 | <10 | Varies by cell line | [3] |

Table 2. Potency of selected N-Myristoyltransferase inhibitors.

The Human Myristoylated Proteome

Proteomic studies have identified a growing number of human proteins that are N-myristoylated. This modification is critical for the function of proteins in diverse cellular pathways.

| Protein | Function | Cellular Localization | Reference |

| Src Family Kinases (e.g., c-Src, Fyn, Lck) | Signal transduction, cell growth, proliferation | Plasma membrane, endosomes | [13][14] |

| Gα subunits (e.g., Gαi, Gαo) | G-protein coupled receptor signaling | Plasma membrane | [6][15] |

| ADP-ribosylation factor (ARF) family | Vesicular trafficking | Golgi apparatus, plasma membrane | [16] |

| Calcineurin A | Phosphatase, T-cell activation | Cytoplasm, plasma membrane | [17] |

| HIV-1 Gag | Viral assembly and budding | Plasma membrane | [18] |

| BID (BH3 interacting-domain death agonist) | Apoptosis | Mitochondria (after cleavage) | [7] |

| MARCKS (Myristoylated Alanine-Rich C Kinase Substrate) | Signal transduction, cytoskeletal regulation | Plasma membrane | [18] |

| SAMM50 | Mitochondrial protein import | Mitochondrial outer membrane | [19] |

Table 3. A selection of human N-myristoylated proteins and their functions.

Signaling Pathways Regulated by N-Myristoylation

N-myristoylation is a key regulator of numerous signaling pathways, primarily by facilitating the localization of signaling proteins to cellular membranes where they can interact with receptors, effectors, and other signaling molecules.

Src Family Kinase Signaling

Src family kinases (SFKs) are non-receptor tyrosine kinases that play central roles in regulating cell proliferation, differentiation, survival, and migration.[13][14] N-myristoylation of the N-terminal glycine is essential for the membrane association of SFKs, a prerequisite for their activation and downstream signaling.[13][14]

Upon activation by upstream signals, such as growth factor receptors, myristoylated Src is recruited to the plasma membrane. This localization facilitates the autophosphorylation of a key tyrosine residue in the activation loop, leading to full kinase activity. Activated Src then phosphorylates a multitude of downstream substrates, triggering cascades such as the Ras-MAPK and PI3K-Akt pathways.

Experimental Protocols for the Study of N-Myristoylation

A variety of techniques are available to investigate protein N-myristoylation, from identifying novel substrates to characterizing the enzymatic activity of NMTs.

Metabolic Labeling of Myristoylated Proteins with Click Chemistry

This protocol describes the metabolic labeling of myristoylated proteins in cultured cells using a myristic acid analog containing a "clickable" alkyne group, followed by ligation to a reporter tag for detection or enrichment.

Materials:

-

Myristic acid analog with a terminal alkyne (e.g., 13-tetradecynoic acid, YnMyr)

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reaction components:

-

Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin for enrichment, Azide-fluorophore for detection)

-

Copper(II) sulfate (CuSO4)

-

Copper-chelating ligand (e.g., THPTA)

-

Reducing agent (e.g., sodium ascorbate)

-

-

SDS-PAGE and Western blotting reagents or streptavidin beads for enrichment

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the culture medium with medium containing the alkyne-myristic acid analog (typically 25-50 µM).

-

Incubate the cells for 4-18 hours to allow for incorporation of the analog into newly synthesized proteins.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Click Reaction:

-

To the cell lysate, add the azide-reporter tag, CuSO4, and the copper-chelating ligand.

-

Initiate the reaction by adding freshly prepared sodium ascorbate.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Analysis:

-

For detection: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence imaging.

-

For enrichment: Incubate the lysate with streptavidin-coated beads to capture the biotin-tagged proteins. Elute the enriched proteins and analyze by Western blotting or mass spectrometry.

-

In Vitro N-Myristoyltransferase Assay

This protocol outlines a fluorescence-based assay to measure the activity of purified NMT in vitro. The assay detects the release of Coenzyme A (CoA) using a thiol-reactive fluorescent probe.

Materials:

-

Purified recombinant NMT

-

Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of a known myristoylated protein)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin, CPM)

-

96-well microplate and fluorescence plate reader

Procedure:

-

Prepare Reagents: Prepare stock solutions of NMT, myristoyl-CoA, peptide substrate, and CPM in assay buffer.

-

Reaction Setup: In a 96-well plate, combine the assay buffer, NMT, and CPM.

-

Initiate Reaction: Start the reaction by adding myristoyl-CoA and the peptide substrate.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader (excitation ~390 nm, emission ~470 nm for CPM).

-

Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence increase. This can be used to determine kinetic parameters or to assess the effect of inhibitors.

Proteomic Workflow for Identification of Myristoylated Proteins

This workflow details the steps for the large-scale identification of myristoylated proteins from a complex biological sample using metabolic labeling and mass spectrometry.

N-Myristoylation in Disease and as a Therapeutic Target

The critical roles of myristoylated proteins in cellular signaling make N-myristoylation a key process in the pathogenesis of various diseases. Overexpression of NMTs has been observed in several cancers, and the myristoylation of oncoproteins like Src is essential for their transforming activity.[13][14] In infectious diseases, many viral and parasitic proteins require myristoylation by the host's NMT for their function and replication.[18] Consequently, NMT has emerged as a promising drug target, and the development of small molecule inhibitors of NMT is an active area of research for the treatment of cancer and infectious diseases.[3][12]

Conclusion

N-myristoylation is a fundamental lipid modification that is integral to the regulation of a multitude of cellular processes. The attachment of a myristoyl group to the N-terminus of proteins provides a crucial mechanism for controlling their subcellular localization and activity, thereby orchestrating complex signaling networks. The development of advanced chemical and proteomic tools has greatly expanded our understanding of the myristoylated proteome and its dynamic regulation. As our knowledge of the roles of N-myristoylation in disease continues to grow, the targeted inhibition of N-myristoyltransferases holds significant promise for the development of novel therapeutic strategies. This guide provides a comprehensive overview of the current state of knowledge in the field, offering a valuable resource for researchers and clinicians working to unravel the complexities of N-myristoylation and harness its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pacylex - Pacylex Pharmaceuticals Presents Progress on NMT Inhibitors for Cancer at February Industry Conferences [pacylex.reportablenews.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Glycylpeptide N-tetradecanoyltransferase 2 - Wikipedia [en.wikipedia.org]

- 6. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biochemical Characterization of Bovine Brain Myristoyl-CoA:Protein N-Myristoyltransferase Type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. interchim.fr [interchim.fr]

- 14. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. vectorlabs.com [vectorlabs.com]

- 16. NMT1 and NMT2 are lysine myristoyltransferases regulating the ARF6 GTPase cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pacylex - Pacylex Pharmaceuticals Seeks Partners for New ADC Payload Class: N-myristoyltransferase (NMT) Inhibitors [pacylex.reportablenews.com]

- 19. Identification of Human N-Myristoylated Proteins from Human Complementary DNA Resources by Cell-Free and Cellular Metabolic Labeling Analyses | PLOS One [journals.plos.org]

The Crucial Interaction of Myristic Amide and N-Myristoyltransferase: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides an in-depth analysis of the interaction between myristic amide and its analogs with N-myristoyltransferase (NMT), a critical enzyme in various cellular processes. NMT's role in signal transduction and its validation as a therapeutic target in oncology and infectious diseases have made it a focal point for drug development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Introduction to N-Myristoyltransferase and Myristoylation

N-myristoylation is an irreversible post-translational modification involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of eukaryotic and viral proteins.[1][2] This lipid modification is catalyzed by N-myristoyltransferase (NMT) and is crucial for protein-membrane interactions, subcellular targeting, and signal transduction.[3][4] The dysregulation of NMT activity and the myristoylation of key proteins are implicated in various diseases, including cancer and infections caused by viruses and protozoa.[4][5] Consequently, NMT has emerged as a promising target for therapeutic intervention. This compound and its derivatives represent a class of inhibitors that compete with the natural substrate, myristoyl-CoA, for binding to NMT.

The N-Myristoyltransferase Catalytic Mechanism

NMT follows an ordered Bi-Bi kinetic mechanism.[6] The catalytic cycle begins with the binding of myristoyl-CoA to the enzyme, which induces a conformational change that opens the peptide-binding site.[7] A substrate protein with an N-terminal glycine is then recruited, and the myristoyl group is transferred from CoA to the glycine's alpha-amino group via a nucleophilic attack, forming a stable amide bond. Finally, the myristoylated protein and Coenzyme A (CoA) are released, and the enzyme returns to its initial state, ready for another catalytic cycle.

Caption: The ordered Bi-Bi catalytic cycle of N-myristoyltransferase.

Quantitative Data on NMT Inhibitors

The development of potent and selective NMT inhibitors is a key focus of drug discovery efforts. A variety of compounds, including myristic acid analogs and other small molecules, have been characterized. The following tables summarize the quantitative data for several key NMT inhibitors.

Table 1: Myristic Acid Analogs as NMT Inhibitors

| Compound | Target Organism/Enzyme | Inhibition Constant (Ki) / IC50 | Notes |

| Myristic Acid | Candida albicans NMT | IC50: 4.213 µM[6] | Baseline compound for comparison of derivatives.[6] |

| 2-Hydroxymyristoyl-CoA | NMT (in vitro) | Ki: 45 nM[8] | Potent inhibitor after metabolic activation to its CoA thioester.[8][9] |

| 2-Bromomyristoyl-CoA | NMT (in vitro) | Ki: 450 nM[8] | Demonstrates the effect of substitution at the 2-position.[8] |

| 2-Fluoromyristoyl-CoA | NMT (in vitro) | Ki: 200 nM[8] | Also acts as a substrate for NMT.[8] |

| Compound 3u (Myristic acid derivative) | Candida albicans NMT | IC50: 0.835 µM[6] | A novel synthetic derivative with improved potency.[6] |

| Compound 3m (Myristic acid derivative) | Candida albicans NMT | IC50: 0.863 µM[6] | Another potent synthetic myristic acid derivative.[6] |

Table 2: Potent Small Molecule NMT Inhibitors

| Compound | Target Enzyme(s) | IC50 | Binding Affinity (Kd) |

| DDD85646 (IMP-366) | Trypanosoma brucei NMT | 2 nM[10][11] | - |

| Human NMT1/2 | 4 nM[10][11] | - | |

| IMP-1088 | Human NMT1 | <1 nM[12][13] | <210 pM[12][14] |

| Human NMT2 | <1 nM[12][13] | - |

Note: 2-Hydroxymyristic acid itself is a weak inhibitor in vitro, but its metabolically activated form, 2-hydroxymyristoyl-CoA, is a potent inhibitor.[8] However, subsequent studies have questioned the utility of 2-hydroxymyristic acid as a specific NMT probe in cellular contexts due to off-target effects.[15]

Signaling Pathways Modulated by N-Myristoylation: The TLR4 Pathway

N-myristoylation is a key regulator of signal transduction cascades. A prominent example is its role in the Toll-like receptor 4 (TLR4) signaling pathway, which is essential for the innate immune response to bacterial lipopolysaccharide (LPS). The adaptor protein, TRIF-related adaptor molecule (TRAM), requires N-myristoylation for its localization to the plasma membrane and subsequent interaction with TLR4.[16][17] This localization is critical for initiating the downstream signaling cascade that leads to the production of type I interferons and inflammatory cytokines.[3][17]

Caption: N-myristoylation in TLR4 signaling via the adaptor protein TRAM.

Experimental Protocols

Accurate and reproducible experimental methodologies are paramount for the characterization of NMT inhibitors. The following sections provide detailed protocols for key in vitro and biophysical assays.

Fluorometric NMT Inhibition Assay

This assay measures the activity of NMT by detecting the release of Coenzyme A (CoA) using a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM). The increase in fluorescence upon CPM binding to the free thiol of CoA is proportional to NMT activity.

Materials:

-

Recombinant human NMT1 or NMT2

-

Myristoyl-CoA

-

Peptide substrate (e.g., a peptide derived from the N-terminus of c-Src)

-

CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin)

-

Assay Buffer: 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton X-100

-

Test compounds (e.g., this compound derivatives) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in 10% DMSO/water.

-

In a 96-well black microplate, add 10 µL of the diluted test compound or 10% DMSO/water for positive (no inhibitor) and negative (no enzyme) controls.

-

Add 25 µL of myristoyl-CoA solution (final concentration of 4 µM).

-

Add 50 µL of NMT enzyme solution (final concentration of approximately 18.9 nM).

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of a solution containing the peptide substrate (final concentration of 4 µM) and CPM (final concentration of 8 µM).[1]

-

Monitor the increase in fluorescence over time (e.g., for 30 minutes at 1-minute intervals) using a fluorescence plate reader with excitation at ~380 nm and emission at ~470 nm.[1][6]

-

Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 30 minutes) by adding a quenching solution (e.g., 60 µL of 0.1 M sodium acetate, pH 4.75).[1]

-

Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

-

Determine the percent inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS) of the interaction.

Materials:

-

Purified NMT

-

This compound or other small molecule inhibitor

-

Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the purified NMT and the inhibitor solution against the same batch of dialysis buffer to minimize buffer mismatch effects.

-

Degas both the NMT and inhibitor solutions to prevent air bubbles in the calorimeter cell and syringe.

-

Accurately determine the concentrations of the NMT and inhibitor solutions. A typical starting concentration for the protein in the cell is 10-50 µM, and for the ligand in the syringe is 100-500 µM (10-fold higher than the protein).

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Thoroughly clean the sample cell and the injection syringe.

-

Load the NMT solution into the sample cell and the inhibitor solution into the injection syringe.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to remove any solution from the syringe tip, which is typically discarded from the data analysis.

-

Carry out a series of small, sequential injections (e.g., 20-30 injections of 2 µL each) of the inhibitor into the NMT solution, with sufficient time between injections for the signal to return to baseline.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of inhibitor to NMT.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor biomolecular interactions in real-time. It provides kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Materials:

-

Purified NMT

-

This compound or other small molecule inhibitor

-

SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)

-

Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Immobilize the purified NMT onto the surface of a sensor chip. A common method is amine coupling, where the surface is first activated with a mixture of NHS and EDC, followed by the injection of the NMT solution. Any remaining active sites are then blocked with ethanolamine.

-

A reference flow cell should be prepared in the same way but without the immobilized NMT to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Inject a series of concentrations of the inhibitor (analyte) in running buffer over the NMT-immobilized and reference flow cells at a constant flow rate.

-

The binding of the inhibitor to NMT causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

The "association phase" is monitored during the injection of the inhibitor.

-

Following the association phase, switch back to flowing only the running buffer to monitor the "dissociation phase".

-

-

Surface Regeneration:

-

After each binding cycle, the sensor surface is regenerated by injecting a solution that disrupts the NMT-inhibitor interaction (e.g., a low pH buffer or a high salt concentration) to remove the bound inhibitor, preparing the surface for the next injection.

-

-

Data Analysis:

-

The sensorgrams (plots of RU versus time) from the reference flow cell are subtracted from the sensorgrams from the NMT-immobilized flow cell to obtain the specific binding responses.

-

The association and dissociation curves are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values. The Kd is then calculated as kd/ka.

-

Experimental Workflow for NMT Inhibitor Characterization

The discovery and development of novel NMT inhibitors typically follow a structured workflow, from initial screening to detailed biophysical and cellular characterization.

Caption: A general experimental workflow for the characterization of NMT inhibitors.

Conclusion

The interaction between this compound and its analogs with N-myristoyltransferase presents a compelling area for both basic research and therapeutic development. Understanding the quantitative aspects of this interaction, coupled with robust experimental methodologies, is essential for the design of next-generation NMT inhibitors. This guide provides a foundational resource to aid researchers in this endeavor, with the ultimate goal of translating our understanding of N-myristoylation into novel treatments for a range of human diseases.

References

- 1. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. N-Myristoyltransferase Inhibition in Parasitic Pathogens: Insights from Computer-Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic activation of 2-substituted derivatives of myristic acid to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Treatment of T cells with 2-hydroxymyristic acid inhibits the myristoylation and alters the stability of p56lck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. DDD85646 (PD057130, XMBSZPZJLPTFMV-UHFFFAOYSA-N) [probes-drugs.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

- 14. scispace.com [scispace.com]

- 15. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Myristic Amide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Myristic amide, also known as N-myristoylethanolamine, is a saturated N-acylethanolamine (NAE) that has garnered increasing interest within the scientific community. As a member of the broader family of bioactive lipids, which includes the well-studied endocannabinoid anandamide, this compound is implicated in a range of physiological processes. This technical guide provides a comprehensive review of the current understanding of the biological activities of this compound, with a focus on its potential as a therapeutic agent. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development, with a structured format that includes quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Inhibition of N-Myristoyltransferase (NMT)

N-myristoyltransferase is a crucial enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular and viral proteins. This process, known as N-myristoylation, is vital for protein-membrane interactions, signal transduction, and the proper functioning of numerous proteins involved in cell growth and replication.[1] Inhibition of NMT has emerged as a promising therapeutic strategy, particularly in the development of anticancer and antifungal agents.[1]

While direct quantitative data for the inhibition of NMT by this compound is not extensively available in the public domain, studies on derivatives of myristic acid provide valuable insights into the potential of myristoyl compounds as NMT inhibitors.

Table 1: NMT Inhibition by Myristic Acid Derivatives

| Compound | Target Organism/Enzyme | Inhibition Metric | Value | Reference |

| 2-hydroxymyristoyl-CoA | N-myristoyltransferase | Ki | 45 nM | [2] |

| 2-bromomyristoyl-CoA | N-myristoyltransferase | Ki | 450 nM | [2] |

| 2-fluoromyristoyl-CoA | N-myristoyltransferase | Ki | 200 nM | [2] |

| Myristic Acid Derivative 3u | Candida albicans NMT | IC50 | 0.835 µM | [3] |

| Myristic Acid Derivative 3m | Candida albicans NMT | IC50 | 0.863 µM | [3] |

Experimental Protocol: N-Myristoyltransferase (NMT) Inhibition Assay

A common method to assess NMT inhibition is a fluorescence-based assay that measures the release of Coenzyme A (CoA) during the myristoylation reaction.

Materials:

-

Recombinant N-myristoyltransferase (human or from the target organism)

-

Myristoyl-CoA (substrate)

-

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate)

-

Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.5 mM EGTA, 1 mM DTT)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NMT enzyme, and the fluorescent probe (CPM).

-

Add the test compound (this compound or its derivatives) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding myristoyl-CoA and the peptide substrate to the wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C).

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~387 nm, emission ~463 nm for CPM). The rate of fluorescence increase is proportional to the NMT activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Logical Workflow for NMT Inhibition Assay

Caption: Workflow for a fluorescence-based NMT inhibition assay.

Anticancer and Antifungal Activities

The inhibition of NMT by myristic acid derivatives is a key mechanism underlying their observed anticancer and antifungal properties. By disrupting essential cellular processes in cancer cells and pathogenic fungi, these compounds can induce apoptosis and inhibit proliferation.

Table 2: Antifungal Activity of Myristic Acid Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC50) | Reference |

| Myristic Acid Derivative 3u | Candida albicans | 10.62 µg/mL | [3] |

| Myristic Acid Derivative 3k | Candida albicans | 10.77 µg/mL | [3] |

| Myristic Acid Derivative 3r | Candida albicans | 11.89 µg/mL | [3] |

| Myristic Acid Derivative 3t | Candida albicans | 12.95 µg/mL | [3] |

| Myristic Acid Derivative 3u | Aspergillus niger | 14.38 µg/mL | [3] |

| Myristic Acid Derivative 3m | Aspergillus niger | 14.68 µg/mL | [3] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

-

Fungal strains (Candida albicans, Aspergillus niger)

-

Culture medium (e.g., RPMI-1640)

-